molecular formula C18H21ClN2O4S B2827840 3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448036-95-0

3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2827840
CAS RN: 1448036-95-0
M. Wt: 396.89
InChI Key: BONAWFUGXKLYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, a sulfonyl group, and a methoxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functionalization of the pyridine and piperidine rings, as well as the introduction of the sulfonyl and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and piperidine rings, as well as the sulfonyl and methoxy groups, would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and piperidine rings, as well as the sulfonyl and methoxy groups. These functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would be influenced by the presence of the pyridine and piperidine rings, as well as the sulfonyl and methoxy groups .

Scientific Research Applications

Insecticidal Applications

Pyridine derivatives have been studied for their insecticidal properties against cowpea aphid, showing significant potential. For example, a study demonstrated that certain pyridine derivatives exhibit moderate to strong aphidicidal activities, with some compounds performing better than commercial insecticides like acetamiprid (Bakhite et al., 2014).

Antimicrobial Activity

Research on heterocycles based on pyrazole and sulfonamide groups has identified compounds with antimicrobial properties. This includes the synthesis of new heterocycles that could potentially serve as templates for developing antimicrobial agents (El‐Emary et al., 2002).

Synthetic Bacteriochlorins

The integration of spiro-piperidine units into synthetic bacteriochlorins for tuning their spectral properties and enhancing their functionality in medical and scientific applications has been explored (Reddy et al., 2013).

Synthesis of Piperidines and Pyrrolizidines

A convenient route for synthesizing piperidines and other cyclic compounds through cyclization of acetylenic sulfones has been developed, underscoring the versatility of such chemical frameworks in synthesizing complex molecules (Back & Nakajima, 2000).

Green Metric Evaluation

The synthesis of pyridine derivatives, specifically focusing on green chemistry principles, has been reported. This includes methodologies that aim to reduce waste and improve the sustainability of chemical synthesis processes (Gilbile et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications .

properties

IUPAC Name

3-chloro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-13-12-15(5-6-17(13)24-2)26(22,23)21-10-7-14(8-11-21)25-18-16(19)4-3-9-20-18/h3-6,9,12,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONAWFUGXKLYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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